molecular formula C6H10O B1594086 6-Methyl-3,6-dihydro-2H-pyran CAS No. 55230-25-6

6-Methyl-3,6-dihydro-2H-pyran

Cat. No. B1594086
CAS RN: 55230-25-6
M. Wt: 98.14 g/mol
InChI Key: QGXRIEQVMZFYOR-UHFFFAOYSA-N
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Description

6-Methyl-3,6-dihydro-2H-pyran is a heterocyclic compound . It is also referred to as 2H-Pyran-3(4H)-one, dihydro-6-methyl- . The molecular formula of this compound is C6H10O2 .


Synthesis Analysis

The synthesis of 6-Methyl-3,6-dihydro-2H-pyran involves several synthetic routes including intramolecular cyclization, N-heterocyclic carbeneprecatalyst (NHC-precatalyst) reaction of enals and ketones, dicobaltoctacarbonyl-mediated tandem (5+1)/(4+2) cycloaddition, ring-closing metathesis of dienes containing carboxylate group by Grubbs II catalyst, (3+2) cycloaddition reaction, condensation reaction, and biosynthesis pathway .


Molecular Structure Analysis

The molecular structure of 6-Methyl-3,6-dihydro-2H-pyran is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

In organic chemistry, dihydropyran refers to two heterocyclic compounds with the formula C5H8O: 3,4-Dihydro-2H-pyran and 3,6-dihydro-2H-pyran . The “dihydro” in IUPAC names refers to the two added hydrogen atoms needed to remove one double bond from the parent compound pyran .


Physical And Chemical Properties Analysis

The molecular formula of 6-Methyl-3,6-dihydro-2H-pyran is C6H10O2 . The average mass is 98.143 Da and the monoisotopic mass is 98.073166 Da .

Scientific Research Applications

Chemical Reactions and Derivatives

  • Reaction with Dichlorocarbene : 2-Methyl-5,6-dihydro-2H-pyran reacts with dichlorocarbene, resulting in products like cis- and trans-7,7-dichloro-2-methyl-3-oxabicyclo[4.1.0]heptane and 2-dichloromethyl-2-methyl-5,6-dihydro-2H-pyran (Ibatullin et al., 1986).
  • Oxidative C-H Alkynylation : A study by Zhao et al. (2019) developed a metal-free oxidative C-H alkynylation and alkenylation process for 3,6-dihydro-2H-pyran skeletons, yielding a library of 2,4-disubstituted 3,6-dihydro-2H-pyrans (Zhao et al., 2019).

Synthesis and Applications

  • Synthesis of Alternating Copolymers : Lee and Cho (1987) discussed the synthesis of alternating head-to-head copolymers of vinyl ketones and vinyl ethers, utilizing compounds like 2-methoxy-6-methyl-3,4-dihydro-2H-pyran (Lee & Cho, 1987).
  • Catalyzed Cyclizations to Pyran and Oxazine Derivatives : A review by Varela and Saá (2016) highlighted the synthesis of dihydropyran and dihydro-1,4-oxazine derivatives from acyclic precursors via metal-catalyzed intramolecular cyclizations (Varela & Saá, 2016).

Pharmaceutical and Biological Research

  • Antioxidant Activity of Derivatives : Saher et al. (2018) synthesized novel compounds with antioxidant activity,using 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl as a base, demonstrating the potential of pyran derivatives in the development of bioactive small molecules (Saher et al., 2018).

Analytical and Structural Studies

  • 13C NMR Analysis : Bartlett et al. (2014) utilized (13)C NMR axial shielding effects to assign remote relative stereochemistry in 3,6-dihydro-2H-pyrans, demonstrating a convenient method for stereochemical assignment in these compounds (Bartlett et al., 2014).

Material Science and Catalysis

  • Diastereoselective Construction : Yu et al. (2021) described the diastereoselective synthesis of trans-2-alkyl-6-aryl-3,6-dihydro-2H-pyrans via dehydrogenative cycloetherification, illustrating the potential use of these compounds in the synthesis of complex molecules (Yu et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, 3,4-Dihydro-2H-pyran, suggests that it is highly flammable and causes skin and eye irritation. It may also cause an allergic skin reaction . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn .

properties

IUPAC Name

6-methyl-3,6-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h2,4,6H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXRIEQVMZFYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334693
Record name 6-Methyl-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3,6-dihydro-2H-pyran

CAS RN

55230-25-6
Record name 6-Methyl-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-3,6-dihydro-2H-pyran
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Reactant of Route 5
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Reactant of Route 6
6-Methyl-3,6-dihydro-2H-pyran

Citations

For This Compound
33
Citations
M Asad, CW Oo, H Osman, M Hemamalini… - … Section E: Structure …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound, C17H14O6S, contains four crystallographically independent molecules in which the pyranone units are essentially planar, with maximum …
Number of citations: 1 scripts.iucr.org
P Crotti, V Di Bussolo, L Favero, F Macchia, M Pineschi - Tetrahedron, 2002 - Elsevier
The regiochemical behavior of the title deoxy anhydrosugars, prepared in an enantioselective way starting from methyl α-d-glucopyranoside, was examined in opening reactions, both …
Number of citations: 34 www.sciencedirect.com
P Crotti, V Di Bussolo, L Favero, M Pineschi - Tetrahedron, 1997 - Elsevier
The regiochemical outcome of the ring opening of the activated and unactivated title aziridines was examined. In some cases a nice degree of regiocontrol can be obtained depending …
Number of citations: 18 www.sciencedirect.com
P Crotti, V DI BUSSOLO, L Favero, N Jannitti… - Gazzetta chimica …, 1997 - arpi.unipi.it
The regiochemical outcome under standard (non-chelating) and chelating conditions of the ring opening of 1,2-epoxides bearing remote polar functionalities has been verified in a …
Number of citations: 5 arpi.unipi.it
W Ou, H Liu, R Wang - Current Organic Chemistry, 2022 - ingentaconnect.com
Leaf alcohol is a flavor and fragrance compound and has been shown to possess an intense characteristic grassy-green odor of freshly cut green grass and leaves, which is widely …
Number of citations: 0 www.ingentaconnect.com
S Gupta, MI Alam, TS Khan, N Sinha, MA Haider - RSC advances, 2016 - pubs.rsc.org
Partially saturated 2-pyrone molecules undergo ring-opening and decarboxylation via retro-Diels–Alder (rDA) reaction. Density functional theory (DFT) simulations were utilized to …
Number of citations: 25 pubs.rsc.org
Z Shi, SS Arora, DW Trahan, D Hickman… - Chemical Engineering …, 2022 - Elsevier
Dienes, formed at much lower concentrations than monoenes via alkylation of monoenes with formaldehyde (HCHO), have much higher propensity than monoenes to foment catalyst …
Number of citations: 6 www.sciencedirect.com
EL Eliel, M Manoharan… - Organic Magnetic …, 1983 - Wiley Online Library
The 13 C NMR spectra of 62 oxanes (tetrahydropyrans) with and without methyl substituents at various ring positions, some of them bearing in addition (or instead) ethyl, vinyl, ethynyl, …
Number of citations: 54 onlinelibrary.wiley.com
P Kwiatkowski, M Asztemborska, J Jurczak - Tetrahedron: Asymmetry, 2004 - Elsevier
Commercially available (salen)Cr(III)Cl 4c and (salen)Co(II) 5a complexes were found to promote [4+2]cycloaddition of 1-methoxybuta-1,3-diene 1 to n-butyl glyoxylate 2, affording 6-…
Number of citations: 26 www.sciencedirect.com
LF Peña, E López, Á Sánchez-González, A Barbero - Molecules, 2023 - mdpi.com
A convenient regioselective synthesis of allyl- and vinylsilyl alcohols, from a common precursor, was described, by selecting the appropriate reaction conditions. Allyl- and vinylsilyl …
Number of citations: 7 www.mdpi.com

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